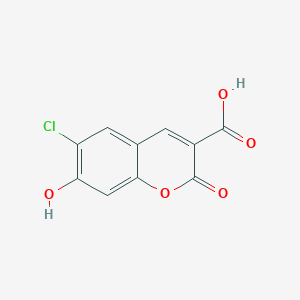

6-氯-7-羟基-2-氧代-2H-色烯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and related compounds often involves multi-step chemical reactions. For example, the synthesis of related chromene compounds has been reported using methods that include the reaction of commercially available precursors through steps like Vilsmeier reaction and oxidation by Jones reagent, showcasing the complexity and versatility of synthetic approaches in this chemical class (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including those closely related to 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, has been elucidated using techniques like NMR spectroscopy and X-ray crystallography. These studies reveal the planarity of the chromene ring system and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and properties (Barili et al., 2001).

Chemical Reactions and Properties

Chromene derivatives exhibit a wide range of chemical reactions, including transformations enabled by their functional groups. For instance, the hydroxy and carboxylic acid groups present in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can participate in esterification, nucleophilic substitution, and other reactions, highlighting the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of chromene compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including material science and analytical chemistry.

Chemical Properties Analysis

The chemical properties of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from its functional groups. These properties are critical for its use in synthetic pathways and in forming derivatives with varied biological and chemical activities.

科学研究应用

绿色化学合成

6-氯-7-羟基-2-氧代-2H-色烯-3-羧酸: 被用于绿色化学合成各种衍生物。该化合物在多组分反应 (MCRs) 中作为关键中间体,这些反应在微波辅助下进行。 这种方法是环保的,因为它最大限度地减少了化学废物的产生,避免了使用有害溶剂 {svg_1}.

生物活性评估

该化合物的衍生物已被合成并对其生物活性进行了评估。它们对不同种类的细菌和真菌表现出显着的抗菌活性。 这使得它们成为开发新型抗菌剂的宝贵工具 {svg_2}.

抗氧化潜力

香豆素衍生物,包括那些衍生自6-氯-7-羟基-2-氧代-2H-色烯-3-羧酸的衍生物,已被研究其抗氧化性能。 这些化合物在清除实验中针对各种自由基进行评估,表明它们在治疗由氧化应激引起的疾病方面的潜力 {svg_3}.

药物应用

该化合物衍生物的抗氧化和抗菌特性使其成为药物应用的候选者。 它们可以进一步优化以治疗诸如炎症、细菌感染和氧化损伤引起的疾病等病理状况 {svg_4}.

有机合成

在有机化学中,6-氯-7-羟基-2-氧代-2H-色烯-3-羧酸被用作合成新型有机化合物的先驱。 它的衍生物通过各种光谱方法进行表征,证实了它在创建多样化分子结构方面的效用 {svg_5}.

组合化学

该化合物适合自动化组合合成,这是一种用于快速创建大量化学化合物的方法。 该化合物的衍生物可用于生成分子库以供进一步的生物学评估 {svg_6}.

作用机制

Target of Action

Coumarins, the class of compounds to which it belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Coumarins are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Coumarins have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .

Pharmacokinetics

Coumarins are generally known for their high absorption .

Result of Action

Coumarins have been tested for a variety of biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .

属性

IUPAC Name |

6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDEHHOQNJOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。